molecular formula C17H22N4O3S2 B11357071 N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide

N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11357071
M. Wt: 394.5 g/mol
InChI Key: ZQPHUWKIQPNPIG-UHFFFAOYSA-N
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Description

N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide is a complex organic compound that belongs to the class of benzothiophenes and thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C17H22N4O3S2

Molecular Weight

394.5 g/mol

IUPAC Name

N-[3-(3-ethoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-4-carboxamide

InChI

InChI=1S/C17H22N4O3S2/c1-2-24-9-5-8-18-16(23)14-11-6-3-4-7-13(11)26-17(14)19-15(22)12-10-25-21-20-12/h10H,2-9H2,1H3,(H,18,23)(H,19,22)

InChI Key

ZQPHUWKIQPNPIG-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CSN=N3

Origin of Product

United States

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